molecular formula C16H29NO5 B6194079 tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate CAS No. 2679949-88-1

tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate

Cat. No.: B6194079
CAS No.: 2679949-88-1
M. Wt: 315.4
InChI Key:
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Description

Tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate is a useful research compound. Its molecular formula is C16H29NO5 and its molecular weight is 315.4. The purity is usually 95.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate involves the protection of the amine group, followed by the addition of a carbamate group and then the deprotection of the amine group. The final product will be obtained through the reaction of tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate with the appropriate reagent.", "Starting Materials": [ "4-methyl-3-oxopentanoic acid", "tert-butylamine", "tert-butyl chloroformate", "potassium carbonate", "tert-butanol", "dichloromethane", "diethyl ether" ], "Reaction": [ "Step 1: Protection of the amine group", "4-methyl-3-oxopentanoic acid is reacted with tert-butylamine in the presence of potassium carbonate in dichloromethane to form the corresponding tert-butyl ester.", "Step 2: Addition of carbamate group", "The tert-butyl ester is then reacted with tert-butyl chloroformate and potassium carbonate in dichloromethane to form tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate.", "Step 3: Deprotection of the amine group", "The tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate is then reacted with an appropriate reagent, such as trifluoroacetic acid in diethyl ether, to remove the tert-butoxycarbonyl protecting group and obtain the final product." ] }

CAS No.

2679949-88-1

Molecular Formula

C16H29NO5

Molecular Weight

315.4

Purity

95

Origin of Product

United States

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